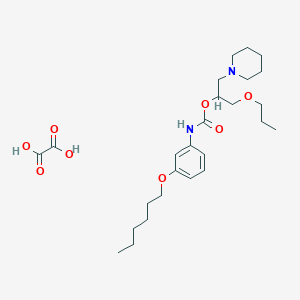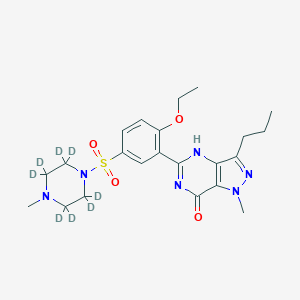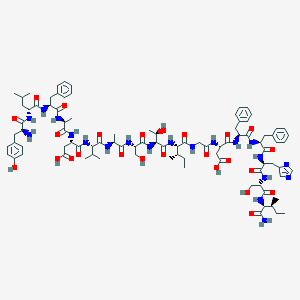
5-Bromo-3-fluoropyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-3-fluoropyridin-2(1H)-one is a halogenated pyridinone compound that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules. The presence of bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines, including those related to 5-Bromo-3-fluoropyridin-2(1H)-one, has been explored in several studies. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which afford the bromide substitution product, indicating the potential for further functionalization of similar compounds . Additionally, the synthesis of complex halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been described, which involves halogen dance reactions, further demonstrating the synthetic versatility of halogenated pyridines .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoropyridin-2(1H)-one is characterized by the presence of a pyridinone ring with bromine and fluorine substituents. These halogen atoms are likely to influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior and the types of reactions it can undergo.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines is quite diverse. For example, the selective substitution of the fluorine atom in 5-bromo-2-chloro-3-fluoropyridine under SNAr conditions to afford dihalo adducts has been reported . This indicates that the fluorine atom in the 3-position can be selectively targeted for substitution reactions. Furthermore, the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination from related bromopyridines suggests that amination reactions are a viable pathway for functionalizing bromopyridines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Bromo-3-fluoropyridin-2(1H)-one are not detailed in the provided papers, the properties of halogenated pyridines, in general, can be inferred. These compounds typically have high melting points and are relatively stable under standard conditions. The presence of halogens can also increase the lipophilicity of the molecule, which is an important consideration in drug design. The reactivity of such compounds is often dominated by the presence of the halogens, which can participate in various chemical reactions, including nucleophilic substitution and coupling reactions .
Applications De Recherche Scientifique
Synthesis and Functionalization
- 5-Bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, is used in Suzuki reactions to create 3-monosubstituted 5-bromo-2-fluoropyridines and 3,5-disubstituted 2-fluoropyridines, which can be further converted to 2-pyridones. This demonstrates the compound's utility in creating structurally diverse pyridines and pyridones, important in various chemical syntheses (Sutherland & Gallagher, 2003).
Chemoselective Amination
- Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, closely related to 5-bromo-3-fluoropyridin-2(1H)-one, is used in catalytic amination conditions. This process is vital for the selective substitution of certain groups in complex molecules, essential in medicinal chemistry (Stroup et al., 2007).
Synthesis of Complex Pyridines
- The synthesis of halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves the use of halogen dance reactions. These pyridines serve as building blocks for further chemical manipulations, highlighting the compound's role in creating complex molecules for various scientific purposes (Wu et al., 2022).
Radiosynthesis for Medical Imaging
- The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine, a derivative of 5-bromo-3-fluoropyridin-2(1H)-one, is significant for medical imaging techniques like Positron Emission Tomography (PET). This showcases the compound's importance in developing diagnostic tools in medicine (Pauton et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDFQCKEVWUHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598591 | |
| Record name | 5-Bromo-3-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoropyridin-2(1H)-one | |
CAS RN |
156772-63-3 | |
| Record name | 5-Bromo-3-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-fluoro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)







